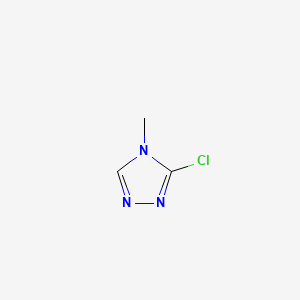

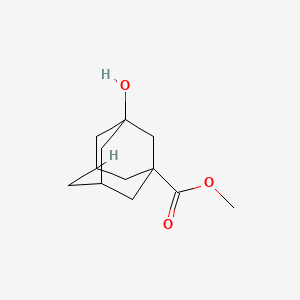

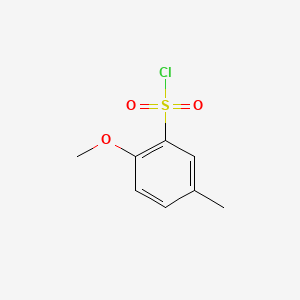

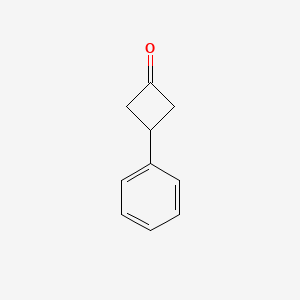

2-Formylthiazole-5-carboxylic acid

カタログ番号 B1345787

CAS番号:

603999-24-2

分子量: 157.15 g/mol

InChIキー: VVBLDKZQHOLFJU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

2-Formylthiazole-5-carboxylic Acid is a useful reagent in the preparation of condensed heterocyclic compounds such as 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-a]pyrrolizine derivatives which are potential calcitonin agonists for drugs .

Synthesis Analysis

A series of 2-sulfursubstituted thiazole carboxanilides was synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .科学的研究の応用

Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

- Application Summary : A series of 2-aminothiazole derivatives were designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

- Methods of Application : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .

- Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Agent

- Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent .

- Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .

- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid

- Application Summary : The electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural has been studied . FDCA is a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .

- Methods of Application : The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .

- Results : The development of HMF electrochemical oxidation (HMF-EOR) has given a new birth to the traditional aerobic oxidation .

Xanthine Oxidase Inhibitors

- Application Summary : Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent xanthine oxidase inhibitors .

- Methods of Application : The compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .

- Results : Most of the compounds were found active against the enzyme. The most potent compound, GK-20, had an IC50 value of 0.45 µM .

Organic Synthesis, Nanotechnology and Polymers

- Application Summary : Carboxylic acids, including “2-Formylthiazole-5-carboxylic acid”, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .

- Methods of Application : Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures .

- Results : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Triazole Synthesis

- Application Summary : Triazole compounds, which can be synthesized from “2-Formylthiazole-5-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

- Methods of Application : The synthesis of triazole compounds involves various chemical reactions .

- Results : Triazole compounds have shown promising results in various biological applications .

特性

IUPAC Name |

2-formyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDKZQHOLFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylthiazole-5-carboxylic acid | |

Synthesis routes and methods I

Procedure details

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.40 g, 6.96 mmol) was dissolved in 15 mL of 6N HCl and heated to reflux for 30 min and then cooled to ambient temperature. The organics were extracted twice with EtOAc and then dried(Na2SO4), filtered and concentrated to give the title compound (1.00 g, 6.36 mmol, 91% yield) as an orange solid. 1H NMR (CDCl3, 400 MHz) δ 10.0 (s, 1H), 8.66 (s, 1H), 6.70–6.00 (bs, 1H).

Quantity

1.4 g

Type

reactant

Reaction Step One

Name

Yield

91%

Synthesis routes and methods II

Procedure details

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)